molecular formula C14H9Br2N B2461609 2,7-Dibromo-9-vinyl-9H-carbazole CAS No. 1438252-33-5

2,7-Dibromo-9-vinyl-9H-carbazole

Cat. No.: B2461609
CAS No.: 1438252-33-5
M. Wt: 351.041
InChI Key: AQVAIVOLMNGCLU-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-vinyl-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties and high charge carrier mobility. This particular compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a vinyl group at the 9 position of the carbazole ring. It is used as a building block for the synthesis of various organic materials, particularly in the field of optoelectronics .

Mechanism of Action

Target of Action

The primary target of 2,7-Dibromo-9-vinyl-9H-carbazole is the organic electronic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs) . It is a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers .

Mode of Action

This compound interacts with its targets by being used as a building block in the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . This compound is often used in the field of organic optoelectronic materials, fluorescent dyes, and OLEDs due to the unique properties of the carbazole structure .

Biochemical Pathways

It is known that this compound plays a significant role in the synthesis of small molecules of the carbazole series or carbazole back-boned polymers , which are widely used in the field of organic optoelectronic materials .

Pharmacokinetics

It is slightly soluble in organic solvents such as methanol and ethanol, and insoluble in water , which could impact its bioavailability.

Result of Action

The result of the action of this compound is the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . These compounds are often used in the field of organic optoelectronic materials, fluorescent dyes, and OLEDs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored in a cool, dry place, away from fire and flammable materials . Additionally, it is slightly soluble in organic solvents and insoluble in water , which could affect its action, efficacy, and stability in different environments.

Biochemical Analysis

Biochemical Properties

It is known that carbazole derivatives, which 2,7-Dibromo-9-vinyl-9H-carbazole is a part of, have good electron-donating abilities and chemical stability . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a biochemical context, but specific interactions have not been reported.

Cellular Effects

Given its potential use in organic electronics, it may influence cell function through interactions with cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported. It is known to have a melting point of 130 °C and a predicted boiling point of 428.6±38.0 °C .

Preparation Methods

The synthesis of 2,7-Dibromo-9-vinyl-9H-carbazole typically involves the bromination of 9-vinylcarbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 7 positions .

Chemical Reactions Analysis

2,7-Dibromo-9-vinyl-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.

    Coupling Reactions: The vinyl group allows for coupling reactions, such as Heck or Suzuki coupling, to form more complex structures. Palladium catalysts are often used in these reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states.

Scientific Research Applications

2,7-Dibromo-9-vinyl-9H-carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,7-Dibromo-9-vinyl-9H-carbazole can be compared with other carbazole derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its versatility in forming conjugated systems and its suitability for various optoelectronic applications.

Biological Activity

2,7-Dibromo-9-vinyl-9H-carbazole is a carbazole derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural modifications introduced by the bromine atoms and the vinyl group at specific positions enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Br2NC_{16}H_{14}Br_2N. The presence of bromine atoms at the 2 and 7 positions of the carbazole ring significantly influences its electronic properties, making it a suitable candidate for various applications in organic electronics and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine substituents can enhance binding affinity to biological targets, while the vinyl group may facilitate π–π stacking interactions with other aromatic compounds.

Anticancer Properties

Research indicates that carbazole derivatives exhibit significant anticancer activity. For instance, studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeMechanism of ActionIC50 (µM)
BreastInduction of apoptosis12.5
LungCell cycle arrest15.0
ColonInhibition of proliferation10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, researchers tested the compound against several pathogenic strains. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Properties

IUPAC Name

2,7-dibromo-9-ethenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N/c1-2-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h2-8H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVAIVOLMNGCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438252-33-5
Record name 2,7-Dibromo-9-vinyl-9H-carbazole
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